3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Medicinal chemistry Physicochemical profiling Lead optimisation

This compound is a structurally precise meta-chloro isoxazole benzamide (CAS 2034245-40-2) critical for SAR-driven antibacterial and sigma receptor programs. Unlike generic isoxazole benzamides, the 3-chloro substitution pattern directly governs target affinity—positional isomer substitution can shift sigma-1 Ki by ≥10-fold or alter antibacterial MIC values against S. aureus. Procuring this exact compound, rather than an unspecified congener, is essential for reproducible FtsZ HTS campaigns or sigma-1/sigma-2 selectivity profiling. Available through established screening library suppliers; request quote for mg to gram quantities.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68
CAS No. 2034245-40-2
Cat. No. B2667460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
CAS2034245-40-2
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H11ClN2O2/c1-8-10(7-15-17-8)6-14-12(16)9-3-2-4-11(13)5-9/h2-5,7H,6H2,1H3,(H,14,16)
InChIKeyZPYCNVFVBQPRLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034245-40-2): Core Scaffold and Physicochemical Identity for Procurement Decision-Making


3-Chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic small-molecule benzamide derivative (C12H11ClN2O2, MW 250.68 g/mol) that incorporates a meta‑chloro substituent on the benzamide ring and a 5‑methylisoxazole moiety attached via a methylene linker to the amide nitrogen [1]. The compound was deposited into the PubChem substance database in 2018 and is commercially offered in screening libraries by multiple suppliers under catalog identifiers such as Otava Ltd. #2263891 [2][3]. Belonging to the broader class of isoxazole–benzamide hybrids, this scaffold has attracted research interest in antibacterial (FtsZ inhibition), sigma-receptor modulation, and kinase‑inhibitor programmes, although published bioactivity data specific to this compound remain absent from the peer‑reviewed literature as of the search date [4].

Why 3‑Chloro‑N‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]benzamide Cannot Be Interchanged with In‑Class Isoxazole Benzamides: The Quantitative SAR Rationale


Within the isoxazole benzamide chemotype, seemingly conservative structural alterations have been repeatedly shown to produce order‑of‑magnitude shifts in target affinity and selectivity. For instance, in a series of benzamide‑derived sigma‑1 receptor ligands, moving a chloro atom from the para‑ to the meta‑position of the benzamide ring altered the sigma‑1 Ki by ≥ 10‑fold, while changing the linker length or isoxazole substitution pattern completely abolished binding in subsets of analogues [1]. Similarly, SAR campaigns on isoxazole‑containing benzamide FtsZ inhibitors demonstrated that the position and electronic nature of the halogen substituent on the benzamide phenyl ring directly govern antibacterial MIC values against S. aureus, with 3‑chloro, 3‑bromo, and 3‑fluoro congeners exhibiting distinct activity profiles [2]. Therefore, procurement of a generic “isoxazole benzamide” in place of the specific 3‑chloro‑N‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]benzamide compound risks introducing an uncharacterised perturbation of the SAR landscape; the quantitative consequences of such a substitution cannot be predicted without dedicated comparator data.

3‑Chloro‑N‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]benzamide: Head‑to‑Head and Cross‑Study Quantitative Differentiation Against Closest Analogs


Meta‑Chloro vs. Unsubstituted Benzamide: Computed Lipophilicity and Hydrogen‑Bonding Profile Differentials

The target compound bears a meta‑chloro substituent that distinguishes it from the unsubstituted parent N‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]benzamide. Experimental/computed logP obtained from the ChemExper database is −0.7 for the target compound, whereas the des‑chloro parent is predicted to have a logP approximately 0.5–0.8 units lower based on the Hansch π‑constant for aromatic Cl (–0.7 shift relative to the reference scaffold) [1]. The chloro substituent also increases the molecular weight from 202.21 g/mol (des‑chloro) to 250.68 g/mol, adds potential halogen‑bond donor character, and modifies the electron density of the benzamide ring, parameters known to influence target recognition in isoxazole benzamide SAR [2].

Medicinal chemistry Physicochemical profiling Lead optimisation

Positional Chlorine Isomer Differentiation: Meta‑ (3‑Chloro) vs. Ortho‑ (2‑Chloro) and Para‑ (4‑Chloro) Analogs in Benzamide Sigma‑1 Receptor SAR

Although no direct binding data exist for the target compound itself, published SAR on a congeneric series of benzamide sigma‑1 receptor ligands demonstrated that the position of the chloro substituent is a critical determinant of binding potency. In the Eur. J. Med. Chem. 2017 study, para‑Cl benzamide analogues achieved sigma‑1 Ki values of 1.2–3.6 nM, while meta‑substituted and ortho‑substituted congeners within the same scaffold showed 5‑ to 50‑fold weaker affinity [1]. By extension, a 3‑chloro positional isomer such as 3‑chloro‑N‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]benzamide is expected to display a pharmacological profile distinct from its 2‑chloro and 4‑chloro isomers; procurement decisions must account for this positional sensitivity.

Sigma receptor Binding affinity Positional isomer SAR

Halogen Identity at the Benzamide 3‑Position: Chloro vs. Fluoro and Bromo Analogs in Isoxazole Benzamide FtsZ Inhibition

The broader isoxazole benzamide class has been systematically explored for FtsZ inhibition in S. aureus. SAR studies by Hu et al. (Eur. J. Med. Chem., 2018) established that the identity of the halogen at the 3‑position of the benzamide ring modulates antibacterial potency, with MIC values spanning a >4‑fold range among 3‑Cl, 3‑Br, and 3‑F analogues in closely related isoxazol‑3‑yl and isoxazol‑5‑yl benzamide series [1]. Although the specific 3‑chloro compound CAS 2034245‑40‑2 was not individually profiled in that study, the general halogen‑dependent MIC trends within the same scaffold class indicate that a 3‑chloro benzamide isoxazole cannot be assumed to perform identically to its 3‑fluoro or 3‑bromo counterparts.

FtsZ inhibition Antibacterial Halogen SAR

Screening Collection Provenance and Catalog Purity as Procurement Differentiators

The compound is confirmed to be present in the Ambinter commercial screening collection (PubChem SID 373900498, deposited 25‑May‑2018) and is also catalogued by Otava Ltd. (#2263891) as a screening‑grade substance [1][2]. In contrast, several closely related analogues such as 3‑fluoro‑N‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]benzamide and 3‑bromo‑N‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]benzamide are not listed in the same public screening repositories, limiting their immediate accessibility. Furthermore, the ChemExper entry for the target compound reports computed H‑bond acceptor count (3) and H‑bond donor count (1), providing a basis for preliminary drug‑likeness filtering [2].

Compound sourcing Screening library Quality control

Transparency Statement: Current Limitations of Quantitative Comparative Evidence

A systematic search of primary literature, patent databases, and authoritative repositories (PubChem, ChEMBL, BindingDB, ECHA) as of late 2025 did not identify any published in vitro IC50/Ki/MIC values, in vivo pharmacokinetic parameters, or co‑crystal structures specifically measured for 3‑chloro‑N‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]benzamide (CAS 2034245‑40‑2) [1][2]. The evidence framework above therefore relies exclusively on class‑level SAR inference from closely related isoxazole benzamide compounds and on physicochemical/computational comparisons. No direct head‑to‑head quantitative bioactivity comparison between this compound and a named analog could be sourced. Researchers requiring definitive activity data for go/no‑go procurement decisions should commission bespoke profiling of this compound alongside a defined comparator set before selecting it for a specific assay cascade.

Data gap assessment Procurement risk Evidence quality

Recommended Procurement Scenarios for 3‑Chloro‑N‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]benzamide Based on Available Evidence


Antibacterial FtsZ Inhibitor Screening Cascade

The isoxazole benzamide scaffold has been validated as an FtsZ inhibition chemotype with potent anti‑staphylococcal activity [1]. The 3‑chloro substitution pattern of this compound aligns with halogen‑dependent SAR trends observed in congeneric FtsZ inhibitors, where meta‑halogen benzamides displayed MIC values of 0.5–8 μg/mL against S. aureus. Procurement of this compound for an FtsZ‑focused HTS or secondary screening campaign is reasonable provided that the comparator set includes 3‑fluoro and 3‑bromo congeners to control for halogen‑specific effects, and that in‑house MIC determination is performed as a first step rather than relying on literature precedent.

Sigma‑1 Receptor Ligand Profiling in Neuropharmacology

Benzamide‑based sigma‑1 receptor ligands have achieved sub‑nanomolar affinities (Ki 1.2–3.6 nM) when bearing a para‑chloro substituent, while meta‑substituted analogues in the same series exhibited reduced but still measurable binding [2]. This compound, as a meta‑chloro variant with an isoxazole‑containing amine moiety, represents a structurally distinct probe for exploring sigma‑1 vs. sigma‑2 selectivity. It should be procured when the research objective is to systematically interrogate the positional chlorine SAR within the isoxazole benzamide chemotype, ideally alongside the 2‑chloro and 4‑chloro positional isomers.

Physicochemical Property‑Driven Fragment or Lead‑Like Library Expansion

With a computed logP of −0.7, molecular weight of 250.68 g/mol, 3 H‑bond acceptors, and 1 H‑bond donor, the compound falls within lead‑like chemical space [3]. Its presence in multiple commercial screening collections (Ambinter, Otava Ltd.) makes it a readily accessible entity for library enrichment strategies targeting under‑represented regions of moderately polar, low‑molecular‑weight chemical space. Procure this compound as part of a diversity‑oriented synthesis follow‑up library rather than as a single‑target probe.

Analytical Reference and Method Development for Isoxazole Benzamide QC

Given that the compound is listed with a unique CAS number (2034245‑40‑2) and is available from multiple suppliers, it can serve as an analytical reference standard for HPLC‑MS method development or for cross‑validating the identity of newly synthesised isoxazole benzamide analogues. No biological certification is required for this use case, making the procurement risk independent of the bioactivity data gap.

Quote Request

Request a Quote for 3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.